molecular formula C7H4BrF2NO2 B1412340 2,4-Difluoro-6-nitrobenzyl bromide CAS No. 1803827-24-8

2,4-Difluoro-6-nitrobenzyl bromide

Cat. No. B1412340
M. Wt: 252.01 g/mol
InChI Key: VDMRAUBXSMOGLA-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrobenzyl bromide is a chemical compound with the molecular formula C7H5BrF2 . It is used in various chemical reactions and is an important reagent in organic synthesis .


Synthesis Analysis

The synthesis of 2,4-Difluoro-6-nitrobenzyl bromide involves several steps. The process typically starts with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The exact synthesis process can vary depending on the specific requirements of the reaction .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-6-nitrobenzyl bromide consists of a benzyl group attached to a bromine atom and two fluorine atoms at the 2nd and 4th positions, and a nitro group at the 6th position . The average mass of the molecule is 207.015 Da and the monoisotopic mass is 205.954269 Da .


Chemical Reactions Analysis

2,4-Difluoro-6-nitrobenzyl bromide can undergo various chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions and their mechanisms can depend on the conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

2,4-Difluoro-6-nitrobenzyl bromide is a solid substance . It has a molecular weight of 207.015 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data for accurate determination .

Safety And Hazards

Handling 2,4-Difluoro-6-nitrobenzyl bromide requires caution as it can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

2-(bromomethyl)-1,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMRAUBXSMOGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-nitrobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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